molecular formula C11H7N3OS B12620969 5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole CAS No. 919509-79-8

5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole

Katalognummer: B12620969
CAS-Nummer: 919509-79-8
Molekulargewicht: 229.26 g/mol
InChI-Schlüssel: RFFXYQLDHHTVAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole is a heterocyclic compound that combines the structural features of pyridine, imidazole, and thiazole. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The fusion of these heterocycles provides a versatile scaffold for the development of new drugs and biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole typically involves the annulation of pyridine and thiazole rings. One common method starts with the reaction of 3-pyridinecarboxaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. Scale-up processes would likely involve continuous flow chemistry techniques to ensure consistent production and quality control .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole is unique due to its specific combination of pyridine, imidazole, and thiazole rings, which provides a versatile scaffold for drug development. Its ability to undergo various chemical modifications and its potential for diverse biological activities make it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

919509-79-8

Molekularformel

C11H7N3OS

Molekulargewicht

229.26 g/mol

IUPAC-Name

imidazo[5,1-b][1,3]thiazol-5-yl(pyridin-3-yl)methanone

InChI

InChI=1S/C11H7N3OS/c15-10(8-2-1-3-12-6-8)11-13-7-9-14(11)4-5-16-9/h1-7H

InChI-Schlüssel

RFFXYQLDHHTVAF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C(=O)C2=NC=C3N2C=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.